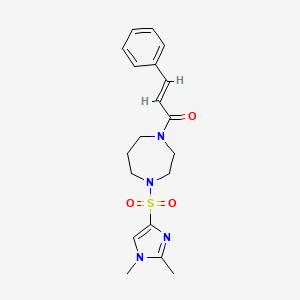
(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A diazepane ring which is known for its influence on biological activity.
- An imidazole moiety that contributes to its interaction with biological targets.
- A phenylpropene structure that may enhance lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on farnesyltransferase (FT), an enzyme involved in cancer cell proliferation and survival .
2. In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Antitumor Activity : Analogues of the compound have shown promising results against various cancer cell lines, indicating potential as an anticancer agent. For instance, certain imidazole derivatives have been reported to inhibit anchorage-independent growth in soft agar assays, suggesting their ability to prevent tumor formation .
3. Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications in the imidazole and diazepane components can significantly alter the biological activity:
- Substituents at the 4-position of the diazepane ring enhance inhibitory potency against FT.
- The introduction of hydrophobic groups increases binding affinity to target receptors .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in a mouse model of H-Ras transformed tumors. The compound displayed an IC50 value of 24 nM for FT inhibition and produced an 85% phenotypic reversion of transformed cells at a concentration of 1.25 µM, demonstrating significant antitumor potential .
Case Study 2: Benzodiazepine Receptor Affinity
Another investigation focused on the affinity of imidazo[1,5-a][1,4]benzodiazepine derivatives at benzodiazepine receptors. The findings indicated that structural modifications could lead to compounds with high selectivity for diazepam-insensitive subtypes, showcasing how subtle changes can impact pharmacological profiles .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-16-20-18(15-21(16)2)27(25,26)23-12-6-11-22(13-14-23)19(24)10-9-17-7-4-3-5-8-17/h3-5,7-10,15H,6,11-14H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGKDCUGDMHQB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














